![molecular formula C12H16Cl2N4 B3000492 3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride CAS No. 2230799-64-9](/img/structure/B3000492.png)

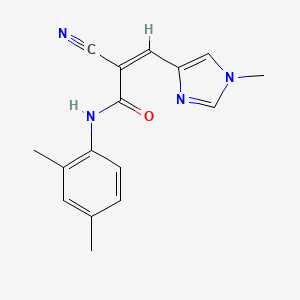

3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

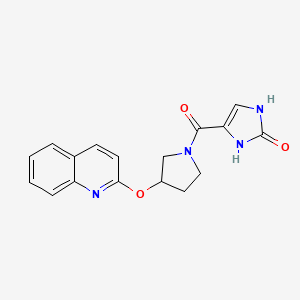

“3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride” is a chemical compound with the molecular weight of 287.19 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is "1S/C12H14N4.2ClH/c13-10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9;;/h1-5,10H,6-8,13H2;2*1H" . This code provides a textual representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis

This compound has a molecular weight of 287.19 . It is a powder that is stored at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the search results .Applications De Recherche Scientifique

Synthesis and Preparation

3-Phenyl[1,2,4]triazolo[4,3-a]pyridines have been synthesized from N′-[α-(1-pyridinio)benzylidene]benzenesulfonohydrazidates. This synthesis involves oxidation with chloranil and has been found to produce good yields. The reaction with quinoline and isoquinoline produces 1-phenyl-3-phenylsulfonyl derivatives, which aromatize to triazoles upon heating (Ito, Kakehi, Matsuno, & Yoshida, 1980).

Electroluminescent Properties

A study on [1,2,4]-triazolo[4,3-a]-pyridine based bipolar red host materials, like tris(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)amine (TPATP), demonstrated their utility in red phosphorescent organic light-emitting diodes (PhOLEDs). These materials enhance electron transport and show high performance in electroluminescent applications (Kang et al., 2017).

Potential in Drug Development

Compounds with the 3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine structure have been used in the synthesis of new compounds with potential biological applications. For instance, their derivatives have been screened for antibacterial and insecticidal activities, highlighting their relevance in pharmaceutical research (Holla et al., 2006).

Applications in Materials Science

The structure of 3-phenyl[1,2,4]triazolo[4,3-a]pyridines and their derivatives also finds significance in materials science. The molecular and crystal structures of these compounds have been extensively studied, which is crucial for understanding their physical properties and potential applications in various materials and chemical processes (Hwang, Tu, Wang, & Lee, 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

The primary target of this compound is dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which are involved in the regulation of blood glucose levels. By inhibiting DPP-4, the compound increases the levels of incretin hormones, leading to increased insulin production and decreased glucagon production .

Mode of Action

The compound acts as a DPP-4 inhibitor . It binds to DPP-4 and prevents it from breaking down incretin hormones. This results in increased levels of these hormones, which stimulate the pancreas to produce more insulin and less glucagon . The net effect is a decrease in blood glucose levels.

Biochemical Pathways

The compound affects the incretin pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake. They stimulate insulin secretion from the pancreas and inhibit glucagon release, thereby reducing blood glucose levels. By inhibiting DPP-4, the compound prolongs the action of incretin hormones, enhancing their effects on insulin and glucagon secretion .

Pharmacokinetics

As a dpp-4 inhibitor, it is likely to be orally active

Result of Action

The compound’s action results in lower blood glucose levels . By inhibiting DPP-4 and enhancing the effects of incretin hormones, it increases insulin production and decreases glucagon production. This shifts the balance towards lower blood glucose levels, which is beneficial in the treatment of type 2 diabetes .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of food in the intestine can stimulate the release of incretin hormones, enhancing the compound’s effects . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound.

Propriétés

IUPAC Name |

3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.2ClH/c13-10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9;;/h1-5,10H,6-8,13H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJPXWHIUBHAME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=C(N2CC1N)C3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopentyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000410.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B3000412.png)

![3-Fluorosulfonyloxy-5-[(1-propan-2-yltriazol-4-yl)carbamoyl]pyridine](/img/structure/B3000413.png)

![2-Chloro-N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]acetamide](/img/structure/B3000414.png)

![4-(benzenesulfonyl)-N-[3-(morpholin-4-yl)propyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B3000419.png)

![N-[3-(2,2-difluoroethoxy)-4-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3000423.png)

![rac-1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine](/img/structure/B3000425.png)

![N-(1-((1H-benzo[d]imidazol-2-yl)amino)-1-oxopropan-2-yl)-4-ethoxybenzamide](/img/structure/B3000431.png)